

Application Notes and Protocols for Pantasept: Achieving Sterilization

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Compound of Interest

Compound Name: *Pantasept*

Cat. No.: *B1178882*

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These application notes provide a detailed overview of the contact times required for **Pantasept™** products to achieve disinfection and sterilization. The provided protocols are based on established European Norms (EN) for evaluating the efficacy of chemical disinfectants.

Product Overview

Pantasept™ is a line of professional disinfectants designed for use in medical, laboratory, and industrial settings. The product line includes a ready-to-use spray and a concentrate, both formulated to be effective against a broad spectrum of microorganisms, including bacteria, fungi, and viruses.

The active ingredients in the **Pantasept™** concentrate, identified as PuraDES PentaSEPT KONZ, are:

- Didecyltrimethylammonium chloride (DDAC)
- N-(3-aminopropyl)-N-dodecylpropane-1,3-diamine
- 1-aminopropan-2-ol

Disinfection and Sterilization Contact Times

The contact time required to achieve the desired level of microbial kill is dependent on the specific **Pantasept™** product, the target microorganism, and the presence of organic soiling.

Pantasept™ Disinfection Spray

The ready-to-use **Pantasept™** Disinfection Spray is effective for surface disinfection. The recommended minimum contact times are summarized in the table below. It is important to note that these times are for disinfection and not sterilization.

Microorganism	Minimum Contact Time
Bacteria	≥ 5 minutes
Fungi	≥ 5 minutes
Viruses	≥ 30 seconds

Note: Sterilization, the complete elimination of all forms of microbial life, including bacterial spores, requires more rigorous conditions than disinfection. Data specifically for the sterilization contact time of the **Pantasept™** spray is not currently available. For applications requiring sterility, the use of the **Pantasept™** concentrate after appropriate dilution and with validated contact times is recommended.

Experimental Protocols

The efficacy of **Pantasept™** disinfectants is determined using standardized European Norm (EN) testing protocols. These protocols provide a framework for assessing the bactericidal, fungicidal, and virucidal activity of chemical disinfectants.

Bactericidal Activity (based on EN 13727)

This quantitative suspension test evaluates the ability of a disinfectant to reduce the number of viable bacterial cells.[1][2][3][4]

Objective: To determine the concentration and contact time at which the disinfectant demonstrates at least a 5-log reduction in bacterial count.[3]

Procedure:

- **Test Organisms:** A selection of relevant bacterial strains (e.g., *Pseudomonas aeruginosa*, *Staphylococcus aureus*, *Enterococcus hirae*) are prepared to a standardized concentration.
- **Test Conditions:** The test is conducted under conditions that simulate practical use, including a specified temperature (e.g., 20°C) and the presence of interfering substances (e.g., bovine albumin to simulate "clean" or "dirty" conditions).[2]
- **Exposure:** A standardized volume of the bacterial suspension is mixed with the **Pantasept™** solution at the desired concentration.
- **Contact Time:** The mixture is incubated for a predetermined contact time (e.g., ranging from 30 seconds to 60 minutes).[3]
- **Neutralization:** At the end of the contact time, a neutralizer is added to stop the bactericidal action of the disinfectant.
- **Enumeration:** The number of surviving bacteria is determined by plating and incubation.
- **Log Reduction Calculation:** The log reduction is calculated by comparing the number of viable bacteria in the test sample to the initial bacterial count.

Fungicidal Activity (based on EN 13624)

This quantitative suspension test assesses the efficacy of a disinfectant against yeasts and molds.[5][6][7][8][9]

Objective: To determine the concentration and contact time required for the disinfectant to achieve at least a 4-log reduction in fungal and yeast counts.[5][7]

Procedure:

- **Test Organisms:** Standardized suspensions of fungal spores (e.g., *Aspergillus brasiliensis*) and yeast cells (e.g., *Candida albicans*) are prepared.
- **Test Conditions:** Similar to the bactericidal test, conditions such as temperature and interfering substances are controlled.
- **Exposure:** The fungal/yeast suspension is mixed with the **Pantasept™** solution.

- **Contact Time:** The mixture is incubated for the specified contact time.
- **Neutralization:** The fungicidal action is stopped with a suitable neutralizer.
- **Enumeration:** Surviving fungal and yeast cells are quantified by plating and incubation.
- **Log Reduction Calculation:** The log reduction is calculated based on the initial and final counts of viable organisms.

Virucidal Activity (based on EN 14476)

This quantitative suspension test evaluates the effectiveness of a disinfectant against viruses.
[\[10\]](#)[\[11\]](#)[\[12\]](#)[\[13\]](#)

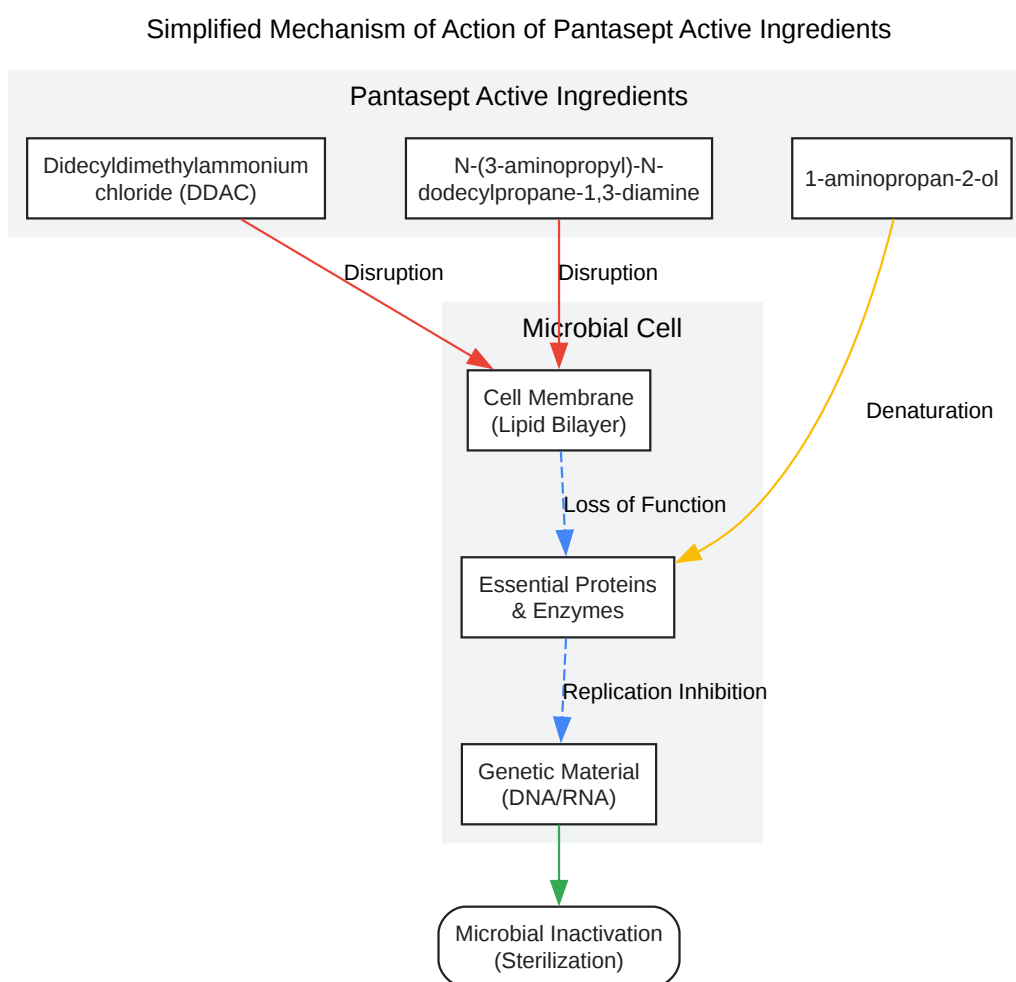
Objective: To determine the disinfectant's ability to achieve at least a 4-log reduction in viral titer.[\[10\]](#)

Procedure:

- **Test Viruses:** A panel of viruses, including both enveloped (e.g., Vaccinia virus) and non-enveloped viruses (e.g., Adenovirus, Murine norovirus), is used.[\[11\]](#)[\[12\]](#)
- **Cell Culture:** A suitable host cell line for each virus is maintained.
- **Exposure:** The virus suspension is mixed with the **Pantasept™** solution under defined conditions (temperature, interfering substances).
- **Contact Time:** The mixture is incubated for a specified contact time (e.g., 30 seconds to 60 minutes).[\[10\]](#)[\[11\]](#)
- **Neutralization:** The virucidal activity is halted, often by dilution or gel filtration.
- **Infectivity Assay:** The remaining infectious virus particles are quantified by infecting the host cell line and observing the cytopathic effect (CPE) or by plaque assay.
- **Log Reduction Calculation:** The viral titer reduction is calculated and expressed as a log reduction.

Signaling Pathways and Experimental Workflows

To achieve sterilization, a disinfectant must effectively disrupt critical cellular structures and pathways in microorganisms. The active ingredients in **Pantasept™** employ a multi-pronged approach to microbial inactivation.

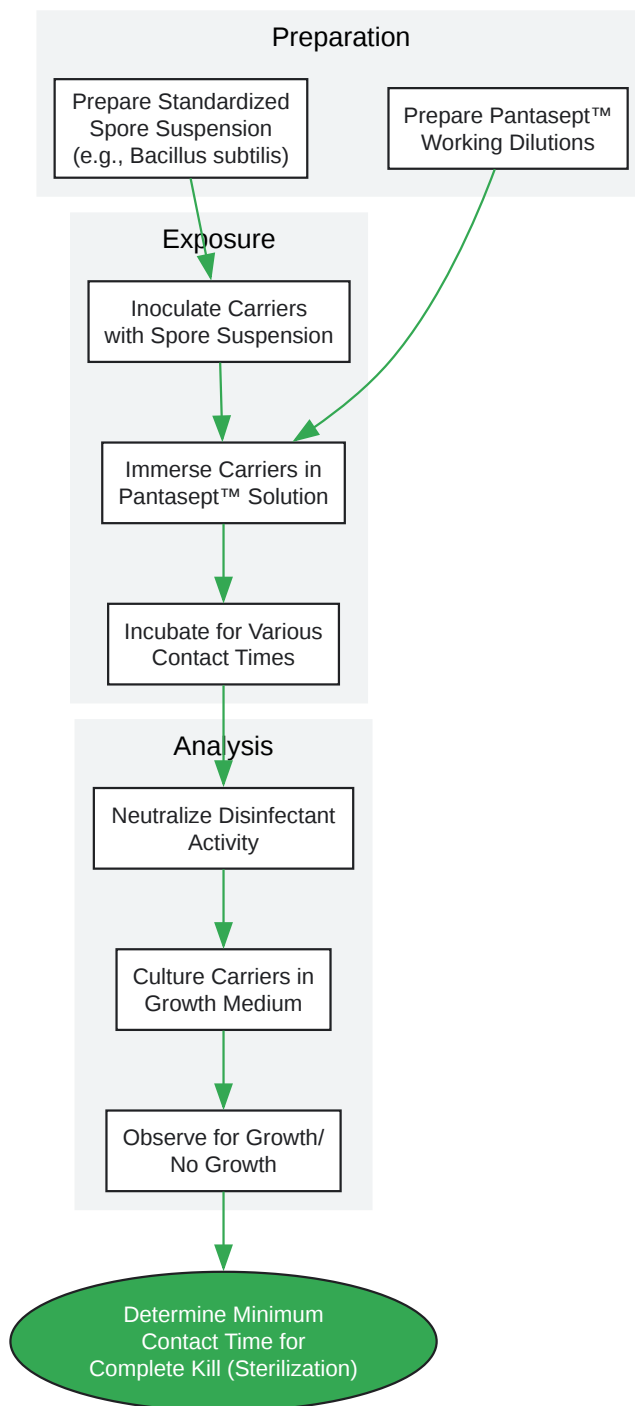


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Caption: Mechanism of **Pantasept**'s antimicrobial action.

The following diagram illustrates a generalized workflow for determining the sterilization contact time of a disinfectant like **Pantasept**[™].

Workflow for Determining Sterilization Contact Time

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Caption: Sterilization contact time determination workflow.

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- To cite this document: BenchChem. [Application Notes and Protocols for Pantasept: Achieving Sterilization]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1178882#contact-time-for-pantasept-to-achieve-sterilization>]

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